3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide
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Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives involves coupling with hydrazine . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered heterocyclic moiety . Further structural analysis would require specific crystallographic data .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The chemical reactions involved in these biological activities are complex and often involve interactions with various biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Specific properties of “3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide” would require more specific data .Scientific Research Applications
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including structures similar to 3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isonicotinamide, are synthesized for their potential in medicinal chemistry. The synthesis involves monofluorination of β-methylthio-β-enaminoketones and condensation with different hydrazines. These fluorinated pyrazoles serve as building blocks in medicinal chemistry due to their capacity for further functionalization and significant chemical stability (Surmont et al., 2011).
Therapeutic Potential of Related Structures
Compounds structurally related to this compound, such as 1-Methylnicotinamide, have shown therapeutic potential. For instance, 1-Methylnicotinamide exhibited anti-inflammatory and antithrombotic actions and was recently explored for its effects on gastric mucosal defense. It demonstrated gastroprotective effects against stress-induced gastric lesions, highlighting the therapeutic possibilities of structurally similar compounds (Brzozowski et al., 2008).
Cocrystal Formation and Drug Design
The formation of cocrystals involving isonicotinamide, a component structurally similar to the compound , has been studied for its implications in drug design and supramolecular chemistry. Such studies explore the structural landscape and interaction patterns of isonicotinamide with various acids, aiming to understand and leverage these interactions for the development of new pharmaceuticals (Dubey & Desiraju, 2014).
Mechanism of Action
Future Directions
Given the diverse pharmacological effects of pyrazole derivatives, there is significant interest in developing new drugs based on these compounds . Future research will likely focus on synthesizing new pyrazole derivatives, characterizing their physical and chemical properties, and evaluating their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
3-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-22-9-10(6-21-22)14-13(18-4-5-19-14)8-20-15(23)11-2-3-17-7-12(11)16/h2-7,9H,8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWOTJBPAREAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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